Amoxicillin D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H15D4N3O5S |

|---|---|

Molecular Weight |

369.43 |

Appearance |

Purity:99.7%White solid |

Origin of Product |

United States |

Foundational & Exploratory

Amoxicillin D4: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Amoxicillin D4, a deuterated analog of the widely used β-lactam antibiotic, amoxicillin. This document provides a detailed overview of its primary application in research, focusing on its role as an internal standard in quantitative bioanalysis. It includes key chemical and physical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a summary of relevant quantitative data.

Introduction to this compound

This compound is a stable isotope-labeled version of amoxicillin where four hydrogen atoms on the phenyl group have been replaced with deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to amoxicillin but has a higher molecular weight.[3] This key difference allows it to be distinguished from the unlabeled (or "light") amoxicillin by mass spectrometry.

The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of amoxicillin in various biological matrices, such as human plasma and urine.[4][5] In quantitative bioanalysis, especially in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is considered the gold standard. It co-elutes with the analyte of interest and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification of the target analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| CAS Number | 2673270-36-3 | |

| Molecular Formula | C₁₆H₁₅D₄N₃O₅S | |

| Molecular Weight | 369.4 g/mol | |

| Appearance | White solid | |

| Purity | Chromatographic Purity >90%, Isotopic Enrichment: ≥99% deuterated forms (d₁-d₄) | |

| Storage | 2-8 °C in a well-closed container |

Application in Quantitative Bioanalysis: LC-MS/MS

The most prominent application of this compound is in bioanalytical method development and validation for pharmacokinetic studies of amoxicillin. The following sections detail a typical experimental protocol for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound as the internal standard for amoxicillin.

Experimental Protocol: Quantification in Human Plasma

This protocol is a composite of methodologies described in peer-reviewed research articles.

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed to extract amoxicillin and clavulanic acid from human plasma.

-

Materials:

-

Human plasma (100 µL)

-

This compound internal standard working solution

-

1% (v/v) Formic acid in water

-

Methanol

-

SPE cartridges (e.g., Phenomenex Strata-X)

-

-

Procedure:

-

To 100 µL of plasma, add a known amount of this compound internal standard solution.

-

Add 100 µL of 1% formic acid in water and vortex.

-

Centrifuge the sample.

-

Pre-condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 1% formic acid in water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1.0 mL of 1% formic acid in water, followed by 1.0 mL of water.

-

Dry the cartridge under nitrogen.

-

Elute the analytes with the mobile phase solution.

-

3.1.2. Chromatographic Conditions

The extracted samples are analyzed using a UPLC system.

| Parameter | Condition | Reference(s) |

| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | |

| Mobile Phase | Acetonitrile: 2.0 mM Ammonium Formate in water (85:15, v/v) | |

| Flow Rate | 0.400 mL/min | |

| Mode | Isocratic | |

| Injection Volume | 5 µL |

3.1.3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is used for detection and quantification.

| Parameter | Condition | Reference(s) |

| Ionization Mode | Electrospray Ionization (ESI), Negative | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following MRM transitions are monitored for the quantification of amoxicillin and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Amoxicillin | 364.00 | 223.00 | |

| This compound (IS) | 368.00 | 227.00 |

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated bioanalytical method.

| Parameter | Amoxicillin | Reference(s) |

| Linear Range | 10.0 - 10,000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | |

| Mean Extraction Recovery | 99.6% | |

| Intra- and Inter-batch Precision (%CV) | 1.48 - 5.88% | |

| Intra- and Inter-batch Accuracy | 96.1 - 103.2% |

Visualizing Workflows and Concepts

Bioanalytical Workflow for Amoxicillin Quantification

The following diagram illustrates the general workflow for the quantification of amoxicillin in a biological matrix using this compound as an internal standard.

Principle of Stable Isotope Dilution Analysis

This diagram illustrates the core principle of using a deuterated internal standard in quantitative mass spectrometry.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of amoxicillin. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision, which is paramount for regulatory submissions and fundamental pharmacokinetic research. The detailed protocols and data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical methods.analytical methods.

References

- 1. Amoxicillin-d4 (Major) | CAS 2673270-36-3 | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Analysis of Amoxicillin and Clavulanic Acid by UPLC-MS/MS in Human Plasma for Pharmacokinetic Application [zenodo.org]

- 5. caymanchem.com [caymanchem.com]

Amoxicillin-D4: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amoxicillin-D4, a deuterated analog of the widely used antibiotic amoxicillin. This document details its chemical structure, isotopic labeling, and its critical role as an internal standard in analytical methodologies.

Chemical Structure and Isotopic Labeling

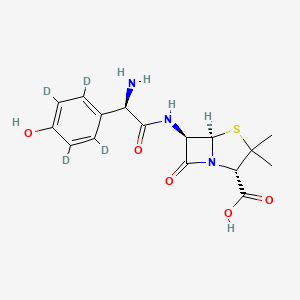

Amoxicillin-D4 is a stable isotope-labeled version of amoxicillin where four hydrogen atoms on the phenyl ring of the D-(-)-α-amino-p-hydroxyphenylacetyl side chain have been replaced with deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of amoxicillin.

The IUPAC name for Amoxicillin-D4 is (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3][4] The four deuterium atoms are located on the aromatic ring of the 4-hydroxyphenyl group.[1]

Chemical Structure of Amoxicillin-D4

Caption: Chemical structure of Amoxicillin-D4, highlighting the core β-lactam ring structure.

Quantitative Data

Amoxicillin-D4 is synthesized to a high degree of chemical and isotopic purity to ensure its reliability as an internal standard. The following table summarizes key quantitative data for Amoxicillin-D4.

| Parameter | Value | References |

| Molecular Formula | C₁₆H₁₅D₄N₃O₅S | |

| Molecular Weight | 369.43 g/mol | |

| Exact Mass | 369.12964887 Da | |

| Isotopic Purity | ≥98% atom D | |

| Chemical Purity | ≥95% (typically >99% by HPLC) | |

| CAS Number | 2673270-36-3 |

Synthesis and Isotopic Labeling

While specific, detailed proprietary synthesis protocols for commercially available Amoxicillin-D4 are not publicly disclosed, the general principle involves the introduction of deuterium into the amoxicillin molecule. This is typically achieved through methods such as H-D exchange reactions. These reactions can be carried out on the target molecule or a late-stage intermediate in the synthesis, often using deuterium oxide (D₂O) as the deuterium source. Catalysts like palladium on carbon (Pd/C) can facilitate this exchange.

Experimental Protocols: Quantification of Amoxicillin using Amoxicillin-D4

Amoxicillin-D4 is primarily used as an internal standard for the accurate quantification of amoxicillin in biological matrices (e.g., plasma, urine) and pharmaceutical formulations by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

Below is a representative experimental protocol for the quantification of amoxicillin in a biological sample using UPLC-MS/MS with Amoxicillin-D4 as an internal standard.

Objective: To determine the concentration of amoxicillin in a plasma sample.

Materials:

-

Amoxicillin analytical standard

-

Amoxicillin-D4 internal standard

-

Blank plasma

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

UPLC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of amoxicillin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

-

Prepare a stock solution of Amoxicillin-D4 (e.g., 1 mg/mL) in a suitable solvent.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the amoxicillin stock solution with blank plasma to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of Amoxicillin-D4 internal standard solution (e.g., 50 µL of 100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

UPLC Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of amoxicillin and the internal standard.

-

Flow Rate: A typical flow rate for UPLC.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both amoxicillin and Amoxicillin-D4.

-

Amoxicillin: e.g., m/z 366.1 → 114.1

-

Amoxicillin-D4: e.g., m/z 370.1 → 114.1

-

-

-

-

Data Analysis:

-

Calculate the peak area ratio of amoxicillin to Amoxicillin-D4 for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action and Experimental Workflow Visualization

Mechanism of Action of Amoxicillin

Amoxicillin is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Caption: Signaling pathway of Amoxicillin's mechanism of action.

Experimental Workflow for Amoxicillin Quantification

The following diagram illustrates a typical workflow for the quantification of amoxicillin in a biological sample using Amoxicillin-D4 as an internal standard.

Caption: Experimental workflow for amoxicillin quantification.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated Amoxicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of deuterated amoxicillin, a stable isotope-labeled version of the widely used β-lactam antibiotic. Deuterated pharmaceuticals are of significant interest in drug development for their potential to alter metabolic pathways, enhance pharmacokinetic profiles, and serve as internal standards in analytical studies. This document outlines the synthetic strategies, purification protocols, and analytical methods pertinent to the production of high-purity deuterated amoxicillin.

Introduction to Deuterated Amoxicillin

Amoxicillin is a broad-spectrum, semi-synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] The introduction of deuterium, a stable isotope of hydrogen, into the amoxicillin molecule can lead to a kinetic isotope effect, potentially slowing down drug metabolism and improving its pharmacokinetic properties.[3] Deuterated compounds are also invaluable as internal standards for quantitative analysis by mass spectrometry.

Synthesis of Deuterated Amoxicillin

The synthesis of deuterated amoxicillin can be approached through chemical or enzymatic methods, leveraging deuterated starting materials or reagents. A common strategy involves the acylation of 6-aminopenicillanic acid (6-APA) with a deuterated side chain, specifically a deuterated D-(-)-α-amino-p-hydroxyphenylacetyl group.

2.1. Chemical Synthesis

Chemical synthesis offers versatility in introducing deuterium at specific positions. A general route involves the reaction of a deuterated D-(-)-2-(4-hydroxyphenyl)glycine derivative with 6-APA.[4]

Experimental Protocol: Chemical Synthesis

-

Preparation of Deuterated Side Chain: The synthesis begins with the deuteration of D-(-)-2-(4-hydroxyphenyl)glycine. This can be achieved through H-D exchange reactions using D2O under appropriate catalytic conditions.

-

Activation of the Carboxylic Acid: The deuterated amino acid is then activated, for example, by conversion to an acid chloride or through the use of coupling agents.

-

Acylation of 6-APA: The activated deuterated side chain is reacted with 6-aminopenicillanic acid (6-APA) in a suitable solvent system to form deuterated amoxicillin.

-

Work-up and Isolation: The reaction mixture is then subjected to a standard work-up procedure to isolate the crude deuterated amoxicillin.

2.2. Enzymatic Synthesis

Enzymatic synthesis is an attractive alternative to chemical methods, often proceeding under milder conditions with high stereoselectivity. Penicillin G acylase is a commonly used enzyme for the synthesis of amoxicillin.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: A solution of 6-APA and a deuterated D-p-hydroxyphenylglycine methyl ester is prepared in an aqueous buffer.

-

Enzymatic Reaction: Immobilized Penicillin G acylase is added to the solution, and the reaction is maintained at a controlled pH and temperature (e.g., pH 6.0-6.5, 21-30°C).

-

Monitoring the Reaction: The reaction progress is monitored by analyzing the consumption of 6-APA.

-

Enzyme Removal and Product Isolation: Upon completion, the enzyme is separated by filtration. The pH of the solution is adjusted to the isoelectric point of amoxicillin to induce crystallization.

Purification of Deuterated Amoxicillin

Purification is a critical step to ensure the final product meets the required standards for pharmaceutical use, with a focus on removing unreacted starting materials, byproducts, and non-deuterated amoxicillin.

3.1. Crystallization

Crystallization is a primary method for the purification of amoxicillin. Isoelectric point crystallization is particularly effective.

Experimental Protocol: Isoelectric Point Crystallization

-

Dissolution: The crude deuterated amoxicillin is dissolved in an acidic aqueous solution.

-

pH Adjustment: The pH of the solution is carefully adjusted to the isoelectric point of amoxicillin (around pH 5.0) using a base, such as ammonia solution, at a low temperature (e.g., 0-5°C).

-

Crystal Growth: The solution is maintained at a low temperature to allow for the growth of amoxicillin trihydrate crystals.

-

Filtration and Washing: The crystals are collected by filtration and washed with cold water and/or an organic solvent like ethanol or isopropanol to remove impurities.

3.2. Chromatographic Methods

For achieving very high purity and for separating deuterated from non-deuterated species, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Representative Yields and Purity in Amoxicillin Synthesis

| Synthesis Method | Key Reactants | Typical Yield | Typical Purity (HPLC) | Reference |

| Enzymatic | 6-APA, D-pHPG methyl ester hydrochloride | 82.9% | >99% | |

| Chemical | 6-APA, D-(-)-2-(4-hydroxyphenyl)glycine chloride | Not specified | >99% |

Table 2: Analytical Parameters for Amoxicillin Analysis

| Analytical Method | Mobile Phase/Solvent | Detection Wavelength | Application | Reference |

| HPLC | Potassium dihydrogen phosphate and methanol | 283 nm | Purity and degradation analysis | |

| UV Spectrophotometry | 0.1 N NaOH | 247 nm | Quantitative analysis |

Visualization of Workflows

Diagram 1: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of deuterated amoxicillin.

Diagram 2: Purification Workflow

Caption: Purification process for deuterated amoxicillin via crystallization.

Conclusion

The synthesis and purification of deuterated amoxicillin require careful consideration of the deuteration strategy and rigorous purification protocols to achieve high isotopic enrichment and chemical purity. Both chemical and enzymatic methods offer viable routes to this important labeled compound. The choice of method will depend on the desired position of deuteration, required scale, and economic considerations. The purification, primarily through crystallization, is crucial for obtaining a product suitable for its intended applications in drug metabolism studies and as an analytical standard. Further research into optimizing reaction conditions and purification techniques will continue to enhance the efficiency and accessibility of deuterated amoxicillin for the scientific community.

References

- 1. Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amoxicillin synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Amoxicillin D4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document in the pharmaceutical industry, providing a comprehensive summary of the quality control testing performed on a specific batch of a substance.[1][2][3] For isotopically labeled compounds such as Amoxicillin D4, which serves as an internal standard in quantitative analytical studies, the CoA is indispensable for ensuring the accuracy and reliability of experimental results.[4][5] This guide offers a detailed explanation of the components of an this compound CoA, including data interpretation, experimental methodologies, and the logical workflow of the analysis.

Core Components of the this compound Certificate of Analysis

A typical CoA for this compound will contain essential information to identify and qualify the material. This information is summarized in the tables below.

Table 1: Product and Batch Information

This section provides fundamental details about the this compound standard.

| Parameter | Description | Example Data |

| Product Name | The common name of the compound. | This compound |

| Chemical Name | The systematic IUPAC name. | (2S,5R,6R)-6-((R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| CAS Number | The unique Chemical Abstracts Service registry number. | 2673270-36-3 |

| Batch/Lot Number | A unique identifier for the specific production batch. | GR-06-133 |

| Molecular Formula | The elemental composition of the molecule. | C₁₆H₁₅D₄N₃O₅S |

| Molecular Weight | The mass of the molecule, accounting for the deuterium isotopes. | 369.4 g/mol |

Table 2: Physicochemical Properties

This table outlines the physical and chemical characteristics of the this compound material.

| Parameter | Specification | Example Result |

| Appearance | A brief description of the physical form and color. | White solid |

| Solubility | Information on the solubility in various solvents. | Soluble in water and methanol. |

| Storage Condition | Recommended long-term storage temperature. | 2-8 °C in a well-closed container. |

Table 3: Analytical Test Results

This is the core of the CoA, presenting the results of the quality control tests with their acceptance criteria.

| Test | Method | Specification | Result |

| Identity (¹H-NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |

| Identity (Mass Spec) | Mass Spectrometry | Conforms to structure | Conforms |

| Chromatographic Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | 99.4% |

| Isotopic Purity | Mass Spectrometry or NMR | >98% atom D | Conforms |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited on the this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound and detecting any related impurities.

-

Objective: To separate this compound from any process-related impurities or degradation products and to quantify its purity.

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column, such as a Cogent Bidentate C18 (4.6 x 250 mm, 4µm), is commonly employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol. A typical composition is a 95:5 ratio of buffer to organic solvent.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm or 283 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing and dissolving the standard in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

-

The solution is sonicated to ensure complete dissolution.

-

Working solutions are prepared by diluting the stock solution to a concentration within the linear range of the instrument (e.g., 20-100 µg/mL).

-

-

Data Analysis: The purity is calculated by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of this compound, thereby verifying its identity and the successful incorporation of deuterium atoms.

-

Objective: To confirm the molecular mass of this compound and to assess its isotopic purity.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a common method.

-

Analysis Mode: The instrument can be operated in either positive or negative ion mode. For this compound, the protonated molecule [M+H]⁺ at m/z 370.1 would be observed in positive mode.

-

Sample Preparation: The sample is prepared by dissolving a small amount of the this compound standard in a suitable solvent, typically the mobile phase used for LC-MS analysis.

-

Data Analysis: The resulting mass spectrum is analyzed for the presence of the expected molecular ion peak. The isotopic distribution is also examined to confirm the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

-

Objective: To provide an unambiguous confirmation of the molecular structure of this compound.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation:

-

A few milligrams of the this compound standard are dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O).

-

The solution is transferred to an NMR tube.

-

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to a reference spectrum of Amoxicillin or to theoretical predictions. The absence of signals from the deuterated positions on the phenyl ring confirms the isotopic labeling.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the Certificate of Analysis process and the structural relationship of this compound.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Structural relationship between Amoxicillin and this compound.

References

The Linchpin of Precision: A Technical Guide to Amoxicillin D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. This technical guide delves into the core mechanism and practical application of Amoxicillin D4, a deuterated stable isotope-labeled internal standard, pivotal for the accurate quantification of the antibiotic amoxicillin in complex biological matrices. Its near-identical physicochemical properties to amoxicillin ensure it navigates the analytical workflow in a parallel manner, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This guide provides a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative performance data, serving as an essential resource for researchers in the field.

The Principle of Isotopic Dilution and Internal Standardization

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental principle lies in its ability to mimic the analyte's behavior during the entire analytical process, from extraction to detection.[2][3] By introducing a known quantity of this compound into the sample at the initial stage, any subsequent loss or variation in signal intensity during sample processing will affect both the analyte (amoxicillin) and the internal standard to the same extent.[4] The mass spectrometer, capable of differentiating between the two compounds based on their mass-to-charge ratio (m/z), measures the response ratio of the analyte to the internal standard.[3] This ratio is then used for quantification, effectively normalizing the results and leading to more accurate and precise measurements.

The following diagram illustrates the logical relationship in internal standard calibration:

Experimental Protocols

The following sections provide detailed methodologies for the quantification of amoxicillin in biological matrices using this compound as an internal standard. These protocols are based on established and validated methods in the scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma

This protocol is adapted from a method for the determination of amoxicillin in human plasma.

-

Plasma Collection : Collect blood samples in vacutainers containing K3-EDTA and centrifuge to obtain plasma. Store plasma at -20°C until analysis.

-

Internal Standard Spiking : To a 0.5 mL aliquot of the human plasma sample, add 20 µL of the this compound internal standard working solution.

-

Protein Precipitation : Add 0.5 mL of 20% orthophosphoric acid to the sample mixture and vortex.

-

Solid-Phase Extraction :

-

Condition an Oasis HLB 30 mg/1 cc extraction cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of methyl tertiary butyl ether.

-

Elute amoxicillin and this compound with 1 mL of the mobile phase.

-

-

Injection : Inject 5 µL of the eluant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental parameters for LC-MS/MS analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography System |

| Column | COSMOSIL 5C18-PAQ or equivalent C18 column |

| Mobile Phase | Acetonitrile: 2 mM ammonium acetate (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5-15 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Amoxicillin) | m/z 364.00 -> 223.00 (Negative Ion Mode) |

| MRM Transition (this compound) | m/z 368.00 -> 227.00 (Negative Ion Mode) |

The following diagram illustrates a typical experimental workflow for the quantification of amoxicillin using this compound as an internal standard.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive, accurate, and precise analytical methods. The following tables summarize typical quantitative data from validated methods.

Table 3: Linearity and Sensitivity of Amoxicillin Quantification

| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Human Plasma | 50.43 - 31500.68 | 50.43 |

| Human Plasma | 100 - 15000 | 100 |

| Porcine Tissues | 10 - 500 µg/kg | 10 µg/kg |

| Minipig Plasma & Milk | 10 - 10000 | 10 |

Table 4: Precision and Accuracy of Amoxicillin Quantification in Human Plasma

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | < 3.55 | < 3.55 | 94.1 - 108.5 |

| Low QC | < 3.55 | < 3.55 | 95.1 - 105.9 |

| Medium QC | < 3.55 | < 3.55 | 95.1 - 105.9 |

| High QC | < 3.55 | < 3.55 | 95.1 - 105.9 |

Note: %CV refers to the coefficient of variation.

Conclusion

This compound serves as an indispensable tool in the quantitative bioanalysis of amoxicillin. Its role as a stable isotope-labeled internal standard ensures the reliability and robustness of analytical methods by effectively compensating for variability inherent in the analytical process. The detailed protocols and performance data presented in this guide underscore its importance in generating high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The adoption of such internal standards is a critical component of best practices in modern analytical chemistry, enabling researchers to achieve the highest level of accuracy and precision in their findings.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Amoxicillin D4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Amoxicillin D4, a deuterated analog of the widely used β-lactam antibiotic, amoxicillin. This document serves as an essential resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development, offering detailed insights into the structural elucidation of this stable isotope-labeled internal standard.

Introduction

This compound is a critical tool in quantitative bioanalysis, primarily employed as an internal standard for the accurate determination of amoxicillin concentrations in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). Its four deuterium atoms on the phenyl ring provide a distinct mass shift from the unlabeled drug, ensuring precise quantification. Understanding the fragmentation pattern of this compound is paramount for developing robust and selective LC-MS/MS methods. This guide details the characteristic fragmentation pathways observed under positive electrospray ionization (ESI) conditions.

Experimental Protocols

The fragmentation data presented in this guide are synthesized from typical LC-MS/MS experiments utilizing electrospray ionization. While specific instrument parameters may vary, the following provides a generalized experimental protocol for the analysis of this compound.

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of aqueous and organic phases, often containing a small percentage of formic acid to promote protonation (e.g., 0.1% formic acid in water and acetonitrile).

-

Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

-

Injection Volume: 5 to 20 µL.

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows (nebulizing and drying gases).

-

Mass Analyzer: Tandem mass spectrometers, such as triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instruments, are used for collision-induced dissociation (CID).

-

Precursor Ion Selection: The protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer.

-

Collision Gas: Argon is typically used as the collision gas.

-

Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion and generate a stable product ion spectrum.

Mass Spectrometry Fragmentation Pattern of this compound

Upon introduction into the mass spectrometer under positive ESI conditions, this compound (molecular weight: 369.43 g/mol ) readily forms a protonated molecule, [M+H]⁺, at an m/z of approximately 370.1. Collision-induced dissociation of this precursor ion leads to a series of characteristic fragment ions. The presence of four deuterium atoms on the phenyl ring results in a +4 Da mass shift for fragments containing this moiety compared to unlabeled amoxicillin.

The primary fragmentation pathways involve the cleavage of the β-lactam ring, the thiazolidine ring, and the amide linkage. The major product ions observed in the MS/MS spectrum of this compound are summarized in the table below.

Quantitative Data Summary

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure/Identity | Notes |

| 370.1 | 353.1 | [M+H - NH₃]⁺ | Loss of ammonia from the primary amine group. |

| 370.1 | 227.1 | Deuterated 4-hydroxyphenylglycyl moiety | Cleavage of the amide bond. This fragment retains the four deuterium atoms.[1] |

| 370.1 | 212.1 | [Fragment at m/z 227.1 - NH₃]⁺ | Subsequent loss of ammonia from the m/z 227.1 fragment. |

| 370.1 | 160.1 | Thiazolidine ring fragment | Cleavage of the bond between the β-lactam ring and the thiazolidine ring. This fragment does not contain the deuterium labels.[2][3] |

| 370.1 | 114.1 | Thiazolidine ring sub-fragment | Further fragmentation of the thiazolidine ring moiety, often involving the loss of a carboxylic acid group. |

Fragmentation Pathway Visualization

The fragmentation of protonated this compound is a multi-step process initiated by the protonation of the molecule. The following diagram, generated using the DOT language, illustrates the key fragmentation pathways.

Caption: Fragmentation pathway of protonated this compound.

Discussion of Fragmentation Mechanisms

The fragmentation of this compound follows predictable pathways based on the established fragmentation of β-lactam antibiotics.

-

Loss of Ammonia: The initial loss of ammonia (NH₃) from the protonated molecule is a common fragmentation route for compounds containing a primary amine, resulting in the ion at m/z 353.1.

-

Amide Bond Cleavage: A significant fragmentation pathway involves the cleavage of the amide bond linking the deuterated phenylglycyl side chain to the 6-aminopenicillanic acid core. This cleavage results in the formation of the deuterated 4-hydroxyphenylglycyl fragment at m/z 227.1. This fragment is particularly useful for selective reaction monitoring (SRM) assays due to its high specificity.

-

β-Lactam and Thiazolidine Ring Opening: The bicyclic core of amoxicillin is susceptible to ring-opening reactions. A characteristic fragmentation involves the cleavage of the bond between the β-lactam and thiazolidine rings, leading to the formation of the thiazolidine ring fragment at m/z 160.1. This fragment does not contain the deuterium labels and therefore has the same mass as the corresponding fragment from unlabeled amoxicillin.

-

Secondary Fragmentation: The thiazolidine ring fragment (m/z 160.1) can undergo further fragmentation, typically through the loss of a carboxylic acid group, to produce the ion at m/z 114.1.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by several distinct and predictable pathways, primarily involving the loss of ammonia, cleavage of the amide bond, and opening of the β-lactam and thiazolidine rings. The resulting product ions, particularly the deuterated fragment at m/z 227.1, provide high specificity for the development of sensitive and reliable quantitative LC-MS/MS methods. This technical guide provides a foundational understanding of these fragmentation processes, empowering researchers to optimize analytical methods for amoxicillin and its deuterated internal standard in various scientific applications.

References

Amoxicillin-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amoxicillin-d4. The information presented herein is critical for ensuring the integrity and accuracy of research and analytical applications involving this deuterated analogue of amoxicillin. This guide details storage recommendations, summarizes stability under various stress conditions, outlines major degradation pathways, and provides a framework for experimental stability-indicating protocols.

Storage Conditions

The long-term stability of Amoxicillin-d4 is contingent upon appropriate storage conditions to prevent degradation. Recommendations for both solid and solution forms are summarized below.

Table 1: Recommended Storage Conditions for Amoxicillin-d4

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in a dry, well-ventilated place, away from heat and sources of ignition.[2] Keep container tightly closed.[2] |

| 2-8°C | Long-term storage[3] | ||

| In Solvent (e.g., DMSO) | -80°C | 6 months[4] | Use within 6 months for optimal stability. |

| -20°C | 1 month | Use within 1 month. |

Chemical Stability and Degradation

Amoxicillin, and by extension Amoxicillin-d4, is susceptible to degradation under various conditions, primarily through the hydrolysis of its β-lactam ring. Forced degradation studies on amoxicillin provide valuable insights into the stability of its deuterated counterpart.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes typical conditions used in forced degradation studies of amoxicillin.

Table 2: Summary of Forced Degradation Conditions for Amoxicillin

| Stress Condition | Reagent/Parameters | Observations |

| Acid Hydrolysis | 0.375 M HCl at 25°C for 30 min | Degradation occurs. |

| Alkaline Hydrolysis | 0.015 M NaOH at 25°C for 15 min | Significant degradation (approximately 50%). Amoxicillin is highly susceptible to alkaline conditions. |

| Oxidative Degradation | 1.5% H₂O₂ at 25°C for 30 min | Degradation occurs. |

| Thermal Degradation (Dry Heat) | 105°C for 3 hours | Can lead to complete amorphization of the drug substance. |

| Thermal Degradation (Wet Heat) | 105°C in a steam-saturated atmosphere for 3 hours | Can lead to complete amorphization of the drug substance. |

| Photodegradation | 1.2 million lux hours and 200 watts h/m² at 25°C | Amoxicillin itself is not significantly photodegraded, but some degradation products are susceptible to light. |

Degradation Pathways

The primary degradation pathway for amoxicillin involves the opening of the chemically labile β-lactam ring. This can be initiated by hydrolysis (acidic or basic), leading to the formation of several key degradation products.

Figure 1: Primary degradation pathways of Amoxicillin-d4.

The main degradation products identified are:

-

Amoxicillin Penicilloic Acid: Formed by the hydrolytic cleavage of the β-lactam ring.

-

Amoxicillin Penilloic Acid: Formed from the decarboxylation of amoxicillin penicilloic acid.

-

Amoxicillin 2',5'-Diketopiperazine: A more stable cyclized product formed from amoxicillin penicilloic acid.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of Amoxicillin-d4 and the increase in its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

General Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of Amoxicillin-d4.

Figure 2: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate the intact Amoxicillin-d4 from all potential degradation products and any excipients present.

Typical HPLC Parameters:

-

Column: C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or acetate buffer, pH 2-6) and an organic modifier (e.g., methanol or acetonitrile) is often employed.

-

Detection: UV detection is standard.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

Amoxicillin-d4, like its non-deuterated counterpart, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. Proper storage at low temperatures, especially for solutions, is paramount to maintaining its integrity. Understanding the degradation pathways and employing validated stability-indicating analytical methods are essential for researchers and drug development professionals to ensure the quality and reliability of their work involving Amoxicillin-d4. The data and protocols presented in this guide provide a solid foundation for the stable handling and accurate analysis of this important analytical standard.

References

- 1. Quantitative determination of amoxicillin and its decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodegradation of Amoxicillin in Aqueous Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Amoxicillin in Plasma Using a Stable Isotope-Labeled Internal Standard

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology who require a reliable method for quantifying amoxicillin in biological matrices.

Abstract: This application note details a high-throughput, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of amoxicillin in plasma. The protocol employs Amoxicillin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is streamlined using solid-phase extraction (SPE), providing clean extracts and minimizing matrix effects. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies.

Introduction

Amoxicillin is a widely prescribed β-lactam antibiotic used to treat a variety of bacterial infections.[1] Accurate quantification of amoxicillin in plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring.[2] This LC-MS/MS method offers superior sensitivity and selectivity compared to older HPLC-UV methods.[3] The use of a stable isotope-labeled internal standard, Amoxicillin-d4, minimizes analytical variability, leading to highly reliable data.

Experimental Protocols

Materials and Reagents

-

Amoxicillin reference standard (Sigma-Aldrich or equivalent)

-

Amoxicillin-d4 internal standard (IS) (Toronto Research Chemicals or equivalent)

-

HPLC-grade acetonitrile, methanol, and water (S.D. Fine Chem or equivalent)[4]

-

Formic acid (99% purity or higher)

-

Human plasma with K2-EDTA as anticoagulant[5]

-

Oasis HLB Solid-Phase Extraction (SPE) cartridges (30 mg, 1 cc) (Waters Corp.)

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve amoxicillin and Amoxicillin-d4 in a 1:1 methanol:water solution to obtain stock concentrations of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare intermediate working solutions for calibration curve standards (CCS) and quality control (QC) samples by diluting the amoxicillin stock solution with 1:1 methanol:water. Prepare an Amoxicillin-d4 working solution (e.g., 80 ng/mL) in the same diluent.

-

Calibration and QC Samples: Spike appropriate volumes of the amoxicillin working solutions into blank human plasma to prepare a series of calibration standards (e.g., 10-10,000 ng/mL) and QC samples (Low, Medium, High).

Sample Preparation Protocol (Solid-Phase Extraction)

-

Thaw plasma samples, calibration standards, and QC samples on ice. Vortex to homogenize.

-

In a clean microcentrifuge tube, pipette 200 µL of plasma.

-

Add 50 µL of the Amoxicillin-d4 internal standard working solution to each tube (except for blank samples) and vortex for 10 seconds.

-

Condition SPE Cartridge: Condition an Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the entire plasma-IS mixture onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 1% acetic acid in water to remove interferences.

-

Elute: Elute the amoxicillin and Amoxicillin-d4 from the cartridge using 1 mL of the mobile phase or a suitable elution solvent (e.g., methanol).

-

Dry and Reconstitute: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A). Vortex to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for analysis.

Caption: Experimental workflow for amoxicillin quantification.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | Luna® Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 15°C |

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Amoxicillin Transition | m/z 366.1 → 349.2 |

| Amoxicillin-d4 IS Transition | m/z 370.1 → 114.15 |

| Ion Spray Voltage | +4500 V to +5500 V |

| Source Temperature | 450°C - 600°C |

| Collision Gas | Argon |

Results and Data

The method demonstrates excellent chromatographic performance with sharp, symmetrical peaks for both amoxicillin and its internal standard, free from interference from endogenous plasma components. The total run time of 5 minutes allows for high-throughput analysis.

Method Performance

The method was validated according to regulatory guidelines, showing high sensitivity, a wide linear range, and excellent precision and accuracy.

Table 3: Summary of Quantitative Method Performance

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 10 - 10,000 ng/mL | |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | |

| Intra-day Precision (%CV) | ≤ 7.1% | |

| Inter-day Precision (%CV) | ≤ 10.7% | |

| Accuracy (%RE) | -4.4% to +10.9% |

| Mean Extraction Recovery | > 94% | |

Signaling Pathway / Logical Relationship

The quantification of amoxicillin by this method follows a direct logical relationship. The peak area ratio of the analyte (amoxicillin) to its stable isotope-labeled internal standard (Amoxicillin-d4) is directly proportional to the concentration of the analyte in the sample. This relationship forms the basis of the calibration curve used for quantification.

Caption: Logical relationship for LC-MS/MS quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable protocol for the quantification of amoxicillin in plasma. The combination of solid-phase extraction and a stable isotope-labeled internal standard ensures high data quality, making this method ideally suited for demanding applications such as regulated bioanalysis in support of clinical pharmacokinetic studies.

References

Application Note and Protocol for the Quantification of Amoxicillin D4 in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of bacteria.[1][2][3] Deuterated analogs of therapeutic agents, such as Amoxicillin D4, are critical internal standards for pharmacokinetic and bioequivalence studies, ensuring accurate quantification of the parent drug in biological matrices.[4][5] This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established and validated protocols for amoxicillin analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in human plasma.

Materials and Reagents

-

This compound (analyte) and Amoxicillin (internal standard) reference standards

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Dichloromethane (HPLC grade)

-

Distilled water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Poroshell 120 EC-C18 or COSMOSIL 5C18-PAQ)

Sample Preparation: Protein Precipitation

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution (Amoxicillin).

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 0.5 mL of plasma, add 20 µL of the internal standard working solution (Amoxicillin).

-

Add 0.5 mL of 20% orthophosphoric acid and mix.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the cartridge.

-

Wash the cartridge with 1 mL of methyl tertiary butyl ether.

-

Elute the analyte and internal standard with 1 mL of the mobile phase.

-

Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Condition |

| LC Column | Poroshell 120 EC-C18 (or equivalent) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | This compound: 368.00 → 227.00Amoxicillin (IS): 364.0 → 223.1 |

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for amoxicillin analysis, which can be expected to be similar for this compound.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) |

| Amoxicillin | 10 - 15,000 | ≥ 0.9945 |

Table 2: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| Amoxicillin | Low (30) | ≤ 7.08 | ≤ 7.08 | -1.26 to 10.9 |

| Medium (6000) | ≤ 7.08 | ≤ 7.08 | -1.26 to 10.9 | |

| High (12000) | ≤ 7.08 | ≤ 7.08 | -1.26 to 10.9 |

Table 3: Recovery

| Analyte | QC Level (ng/mL) | Mean Extraction Recovery (%) |

| Amoxicillin | Low (30) | ~66.3 |

| Medium (6000) | ~66.3 | |

| High (12000) | ~66.3 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Amoxicillin Mechanism of Action

Amoxicillin functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, a key component of the cell wall. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.

Caption: Amoxicillin's mechanism of action signaling pathway.

References

Application Notes: Quantitative Analysis of Amoxicillin in Animal Feed Using Amoxicillin-d4 as an Internal Standard

Introduction

Amoxicillin is a widely used β-lactam antibiotic in veterinary medicine to treat and prevent bacterial infections in livestock.[1] Its presence in animal feed is regulated to ensure animal health and prevent the development of antibiotic resistance.[2] Therefore, accurate and reliable methods for the quantification of amoxicillin in animal feed are crucial for regulatory compliance and quality control. This application note describes a robust and sensitive method for the quantitative analysis of amoxicillin in various animal feed matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Amoxicillin-d4 as an internal standard.[3][4] The use of a stable isotope-labeled internal standard like Amoxicillin-d4 ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[4]

Principle

The method involves the extraction of amoxicillin and the internal standard, Amoxicillin-d4, from the animal feed matrix. The extract is then cleaned up and analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The concentration of amoxicillin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Experimental Protocols

1. Reagents and Materials

-

Amoxicillin trihydrate (Reference Standard)

-

Amoxicillin-d4 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Potassium dihydrogenphosphate

-

Ultrapure water

-

Blank animal feed matrix (verified to be free of amoxicillin)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

-

Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin trihydrate in ultrapure water to obtain a final concentration of 1 mg/mL.

-

Amoxicillin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Amoxicillin-d4 in ultrapure water to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the amoxicillin stock solution with a suitable solvent (e.g., water:acetonitrile, 50:50, v/v).

-

Internal Standard Spiking Solution: Prepare a working solution of Amoxicillin-d4 at a suitable concentration (e.g., 1 µg/mL) for spiking into samples and standards.

3. Sample Preparation

-

Weigh 2 g of a homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of the Amoxicillin-d4 internal standard spiking solution.

-

Add 10 mL of extraction solvent (e.g., 0.01 M potassium dihydrogenphosphate buffer, pH 4.5 or an acetonitrile/water mixture).

-

Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.

-

Centrifuge the sample at 5000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

For cleaner samples, a solid-phase extraction (SPE) step can be employed for further purification.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 100 Å).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amoxicillin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

-

Amoxicillin-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically a +4 Da shift from the amoxicillin transitions).

-

-

5. Calibration and Quantification

-

Prepare matrix-matched calibration standards by spiking blank animal feed extract with known concentrations of amoxicillin working standards and a constant concentration of the Amoxicillin-d4 internal standard.

-

Construct a calibration curve by plotting the peak area ratio of amoxicillin to Amoxicillin-d4 against the concentration of amoxicillin.

-

Quantify the amount of amoxicillin in the feed samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Amoxicillin Quantification

| Parameter | Result |

| Linearity Range | 10 - 500 µg/kg |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 5 µg/kg |

| Limit of Quantification (LOQ) | 10 µg/kg |

| Accuracy (Recovery) | 87.0% - 110% |

| Precision (RSD) | < 15% |

Table 2: MRM Transitions for Amoxicillin and Amoxicillin-d4

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Amoxicillin | 366.1 | 349.1 | To be optimized |

| Amoxicillin | 366.1 | 114.0 | To be optimized |

| Amoxicillin-d4 | 370.1 | 353.1 | To be optimized |

| Amoxicillin-d4 | 370.1 | 114.0 | To be optimized |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizations

Caption: Workflow for the quantitative analysis of amoxicillin in animal feed.

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for Amoxicillin D4 in Feline Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Amoxicillin D4 in pharmacokinetic (PK) studies in felines. The following sections detail the rationale for using a stable isotope-labeled internal standard, present key pharmacokinetic parameters of amoxicillin in cats, and provide detailed protocols for conducting such studies and analyzing the resulting samples.

Introduction

Amoxicillin is a widely used broad-spectrum aminopenicillin antibiotic in veterinary medicine, including for the treatment of various bacterial infections in cats. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens to ensure efficacy while minimizing the risk of adverse effects and the development of antimicrobial resistance. The use of a stable isotope-labeled version of the drug, such as this compound, as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is the gold standard for quantitative bioanalysis. It ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

While this compound is most commonly used as an internal standard, it can also be employed as a tracer in "Cassette" or "Microdosing" studies to investigate drug-drug interactions or in studies to determine absolute bioavailability without the need for a long washout period between different routes of administration.

Pharmacokinetic Parameters of Amoxicillin in Felines

The pharmacokinetic parameters of amoxicillin in cats can vary depending on the route of administration, the formulation, and the physiological state of the animal. Below is a summary of key pharmacokinetic data compiled from scientific literature.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Subcutaneous (SC) Administration | Reference(s) |

| Dose | 10 mg/kg | 10 mg/kg | 10 mg/kg | [1][2][3] |

| Bioavailability (F) | - | 33% - 75.57% | 69% | [1][2] |

| Maximum Concentration (Cmax) | - | Varies with formulation | Varies with formulation | |

| Time to Maximum Concentration (Tmax) | - | ~1.10 hours | Varies with formulation | |

| Elimination Half-Life (t½) | ~1.2 hours | ~2.15 hours | Varies with formulation | |

| Clearance (Cl) | 0.18 - 0.453 L/h·kg | - | - | |

| Volume of Distribution (Vd) | 0.12 - 0.56 L/kg | - | - | |

| Plasma Protein Binding | 0% - 24% | 0% - 24% | 0% - 24% |

Experimental Protocols

Feline Pharmacokinetic Study Protocol (Oral Administration)

This protocol outlines a typical pharmacokinetic study in cats following oral administration of amoxicillin.

1.1. Animal Selection and Housing:

-

Species: Domestic feline (Felis catus).

-

Health Status: Healthy, adult cats, determined by physical examination and routine bloodwork.

-

Housing: Housed individually in a controlled environment with a 12-hour light/dark cycle.

-

Acclimation: Animals should be acclimated to the housing conditions for at least 7 days prior to the study.

-

Fasting: Cats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

1.2. Dosing and Sample Collection:

-

Drug Formulation: Amoxicillin trihydrate tablets or an oral suspension.

-

Dose: A single oral dose of 10 mg/kg amoxicillin.

-

Administration: Administer the dose directly into the cat's mouth, followed by a small amount of water (e.g., 2 mL) to ensure the entire dose is swallowed.

-

Blood Sampling: Collect approximately 1 mL of blood from a jugular or cephalic vein into lithium heparin tubes at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 3, 5.5, 7, 9, 12, and 24 hours post-dose.

1.3. Sample Processing:

-

Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C.

-

Harvest the plasma and transfer it to cryovials.

-

Store the plasma samples at -80°C until analysis.

Feline Oral Pharmacokinetic Study Workflow.

Bioanalytical Method for Amoxicillin in Feline Plasma using LC-MS/MS

This protocol describes the quantification of amoxicillin in feline plasma using this compound as an internal standard.

2.1. Materials:

-

Amoxicillin reference standard

-

This compound (Internal Standard - IS)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (AcN), HPLC grade

-

Formic acid (HCOOH), LC-MS grade

-

Ultrapure water

-

Feline plasma (blank)

2.2. Sample Preparation:

-

To 50 µL of feline plasma, add 10 µL of this compound internal standard solution (1 µg/mL in water).

-

Add 400 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 20,000 x g for 10 minutes at 4°C.

-

Transfer 350 µL of the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the residue in 100 µL of ultrapure water.

2.3. LC-MS/MS Conditions:

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 0% to 60% B

-

2-2.5 min: 60% to 0% B

-

2.5-4 min: Hold at 0% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Amoxicillin: m/z 366 > 114

-

This compound: m/z 370 > 114

-

2.4. Calibration and Quality Control:

-

Prepare a calibration curve ranging from 0.01 to 10 µg/mL by spiking blank feline plasma with known concentrations of amoxicillin.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Process calibration standards and QC samples alongside the study samples.

References

Application Notes and Protocols for Amoxicillin Analysis Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation and analysis of amoxicillin in various biological matrices, employing amoxicillin-d4 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in extraction, leading to highly accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Amoxicillin is a widely used β-lactam antibiotic for treating bacterial infections.[1] Accurate determination of its concentration in biological samples is essential for pharmacokinetic, bioequivalence, and toxicological studies. The methods outlined below describe robust sample preparation techniques, including Protein Precipitation and Solid-Phase Extraction (SPE), which are commonly used prior to LC-MS/MS analysis. The inclusion of amoxicillin-d4, a deuterated analog of amoxicillin, as an internal standard (IS) enhances the reliability of the quantification by accounting for analyte loss during sample processing and variations in instrument response.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for amoxicillin analysis using a deuterated internal standard. This allows for a comparative overview of the performance of different sample preparation techniques across various biological matrices.

Table 1: Linearity and Quantification Limits

| Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Minipig Plasma & Milk | Protein Precipitation | 10 - 10,000 | 10 | [3] |

| Human Plasma | Solid-Phase Extraction | 100 - 15,000 | 100 | [4][5] |

| Porcine Tissues | Solid-Phase Extraction | 10 - 500 µg/kg | 10 µg/kg | |

| Chicken Tissues | Liquid-Liquid Extraction | Not Specified | 0.30 - 8.50 µg/kg | |

| Human Plasma | Protein Precipitation | 5 - 20,000 | 5 |

Table 2: Recovery and Matrix Effect

| Matrix | Sample Preparation | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | Reference |

| Minipig Plasma & Milk | Protein Precipitation | ≥ 94.1 | Not Specified | Not Specified | |

| Human Plasma | Solid-Phase Extraction | High | High | Not Specified | |

| Porcine Tissues | Solid-Phase Extraction | > 87.0 | Not Specified | Not Specified | |

| Bovine Plasma | Solid-Phase Extraction | 78.2 ± 3.0 | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma and Milk Samples

This protocol is a rapid and straightforward method for removing proteins from plasma and milk samples, making it suitable for high-throughput analysis.

Materials:

-

Biological matrix (e.g., minipig plasma or milk)

-

Amoxicillin-d4 internal standard (IS) solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 16,000 x g and 4°C

-

Autosampler vials

Procedure:

-

Allow plasma/milk samples to thaw at room temperature.

-

Spike a known volume of the sample with the amoxicillin-d4 internal standard solution.

-

Add 3 volumes of cold acetonitrile to the sample (e.g., 300 µL ACN to 100 µL of sample).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a 5 µL aliquot into the LC-MS/MS system for analysis.

References

Application Note: A Comparative Analysis of Isocratic and Gradient Elution for the Quantification of Amoxicillin and Amoxicillin-d4 via LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed comparison of isocratic and gradient elution methods for the analysis of amoxicillin and its deuterated internal standard, amoxicillin-d4. It includes comprehensive experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in selecting the optimal method for their specific analytical needs.

Introduction

Amoxicillin is a widely used β-lactam antibiotic for treating bacterial infections.[1] Accurate and robust analytical methods are crucial for pharmacokinetic, bioequivalence, and quality control studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of amoxicillin in various biological matrices. The choice between isocratic and gradient elution is a critical method development parameter that can significantly impact chromatographic performance, including resolution, peak shape, analysis time, and sensitivity.

This application note presents a comparative overview of both isocratic and gradient elution strategies for the analysis of amoxicillin, with amoxicillin-d4 as the internal standard. Amoxicillin-d4 is a suitable internal standard as it co-elutes with amoxicillin, compensating for matrix effects and variations in ionization.[2]

Methodologies and Experimental Protocols

Sample Preparation

A robust sample preparation method is essential to remove interfering substances from the biological matrix. Protein precipitation is a common and straightforward technique for plasma samples.

Protocol: Protein Precipitation

-

To a 100 µL aliquot of plasma sample, add 20 µL of amoxicillin-d4 internal standard working solution (concentration will depend on the specific assay requirements).

-

Add 400 µL of chilled acetonitrile to precipitate the proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-